molecular formula C8H11ClN2 B2577586 4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole CAS No. 1823317-79-8

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Cat. No.: B2577586
CAS No.: 1823317-79-8
M. Wt: 170.64
InChI Key: ODZUEPHXJSFYIE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (CAS 2137752-38-4) is a chemical compound featuring a pyrazole core, a five-membered heterocycle recognized as a critical pharmacophore in medicinal chemistry . The presence of both a chloromethyl group (-CH2Cl) and a cyclobutyl substituent on the nitrogen makes this molecule a versatile and valuable synthetic intermediate or building block for constructing more complex organic molecules . The reactive chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to link the pyrazole scaffold to other molecular fragments through nucleophilic substitution reactions . Pyrazole derivatives are investigated for a broad spectrum of biological activities. Structure-Activity Relationship (SAR) studies highlight the importance of substitutions on the pyrazole ring for tuning biological properties . Research into pyrazole analogues has demonstrated significant potential in various therapeutic areas, including as antimicrobial agents against Gram-positive bacteria and fungi , and as potent anti-inflammatory agents with efficacy surpassing standard drugs in some studies . The cyclobutyl group is an example of a sterically defined aliphatic ring that can influence the molecule's metabolic stability and binding affinity to biological targets. This compound is intended for use in research and development applications, such as the synthesis of novel pyrazole-substituted heterocyclic systems for biological evaluation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-cyclobutylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-4-7-5-10-11(6-7)8-2-1-3-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZUEPHXJSFYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 Chloromethyl 1 Cyclobutyl 1h Pyrazole

Retrosynthetic Analysis of the 4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Disconnection Approaches for the Pyrazole (B372694) Heterocycle

The most common and classical method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org Therefore, the primary disconnection of the this compound ring occurs across the N1-C5 and N2-C3 bonds. This leads to two key precursors: a cyclobutylhydrazine (B1320886) derivative and a three-carbon synthon, which is typically a 1,3-dicarbonyl compound or its equivalent.

Another key disconnection strategy involves the C4-C5 and N1-N2 bonds. This approach would lead to a substituted vinyl precursor and a diazo compound, which can undergo a [3+2] cycloaddition reaction. However, the Knorr synthesis approach is generally more straightforward and widely applicable.

Strategies for Cyclobutane (B1203170) Introduction at the N1-Position

There are two primary strategies for the introduction of the cyclobutyl group at the N1 position of the pyrazole ring:

Pre-functionalization: This approach involves using cyclobutylhydrazine as a starting material. The cyclobutyl group is already attached to the hydrazine nitrogen before the pyrazole ring is formed. This method offers good control over the regioselectivity of the N-alkylation.

Post-functionalization: This strategy involves the N-alkylation of a pre-formed pyrazole ring with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. This is a common method for introducing N-substituents on pyrazoles. The regioselectivity of this reaction can be influenced by the substituents already present on the pyrazole ring and the reaction conditions.

Methods for Chloromethyl Group Installation at the C4-Position

The chloromethyl group at the C4 position can be introduced through several methods:

Direct Chloromethylation: This involves the reaction of a 1-cyclobutyl-1H-pyrazole with a source of formaldehyde (B43269) and hydrogen chloride. This is a type of electrophilic substitution reaction on the pyrazole ring.

Functional Group Interconversion: A more common and often milder approach is the conversion of a pre-existing functional group at the C4 position. A highly plausible precursor is (1-cyclobutyl-1H-pyrazol-4-yl)methanol. This alcohol can be converted to the corresponding chloride using various chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or oxalyl chloride. nih.gov A Chinese patent describes a method for the preparation of 4-chloropyrazole derivatives by reacting pyrazole derivatives with thionyl chloride in the presence of a catalyst. google.com

Direct and Indirect Synthetic Routes to the 1-Cyclobutyl-1H-pyrazole Substructure

The formation of the 1-cyclobutyl-1H-pyrazole core is a critical step in the synthesis of the target molecule.

Cyclization Reactions Involving Cyclobutylhydrazine Derivatives

A direct approach to the 1-cyclobutyl-1H-pyrazole substructure is the cyclocondensation reaction of cyclobutylhydrazine with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This method ensures the unambiguous placement of the cyclobutyl group at the N1 position. The choice of the three-carbon component determines the substitution pattern at the C3 and C5 positions of the pyrazole ring. For the synthesis of a 4-substituted pyrazole, a 1,3-dicarbonyl compound with a leaving group at the 2-position or a precursor that allows for subsequent functionalization at the C4 position would be required.

Cyclocondensation of Cyclobutanone (B123998) and Hydrazine Derivatives

An alternative strategy involves the reaction of cyclobutanone with a hydrazine derivative. While the direct reaction of cyclobutanone with hydrazine hydrate (B1144303) would lead to cyclobutylhydrazine, a multi-component reaction involving cyclobutanone, a hydrazine, and a 1,3-dicarbonyl synthon could potentially lead to the desired pyrazole structure. However, this approach is less common and may lead to a mixture of products. A more controlled approach would be the initial formation of cyclobutylhydrazine, followed by its reaction with a suitable 1,3-dicarbonyl compound.

Reactant 1 Reactant 2 Product Reaction Type
Cyclobutylhydrazine1,3-Dicarbonyl Compound1-Cyclobutyl-1H-pyrazoleCyclocondensation (Knorr Synthesis)
PyrazoleCyclobutyl Halide1-Cyclobutyl-1H-pyrazoleN-Alkylation
(1-Cyclobutyl-1H-pyrazol-4-yl)methanolThionyl ChlorideThis compoundChlorination
Regioselectivity in Pyrazole Ring Formation with N1-Cyclobutyl Substitution

The formation of the 1-cyclobutyl-1H-pyrazole ring is typically achieved through the cyclocondensation of cyclobutylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. A significant challenge in this approach is controlling the regioselectivity to obtain the desired N1-substituted pyrazole isomer. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can theoretically lead to two different regioisomeric pyrazoles.

The regiochemical outcome of this reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions such as pH and solvent. nih.gov Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. In the case of cyclobutylhydrazine, the steric bulk of the cyclobutyl group can also play a significant role in directing the initial condensation step, thereby influencing the final regioselectivity. organic-chemistry.org While traditional Knorr pyrazole synthesis often yields regioisomeric mixtures, various methods have been developed to achieve high regioselectivity. organic-chemistry.orgorganic-chemistry.org For instance, the use of specific solvents or catalysts can favor the formation of one isomer over the other. nih.gov Multicomponent synthesis strategies have also been shown to overcome limitations in regioselectivity. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
FactorInfluence on Regioselectivity
Substituents on Hydrazine The electronic and steric properties of the substituent (e.g., cyclobutyl) can direct the initial nucleophilic attack to a specific carbonyl group of the 1,3-dicarbonyl compound.
Substituents on 1,3-Dicarbonyl Compound The nature of the groups attached to the carbonyls affects their electrophilicity, influencing which carbonyl is preferentially attacked by the hydrazine.
Reaction Conditions (pH, Solvent) The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. The solvent can influence the transition states of the competing reaction pathways. nih.gov
Catalysts The use of specific acid or base catalysts can favor the formation of a particular regioisomer.

N-Alkylation and N-Arylation Strategies for 1-Cyclobutyl-1H-pyrazoles

An alternative and often more controlled approach to obtaining 1-cyclobutyl-1H-pyrazoles is through the N-alkylation of a pre-formed pyrazole ring. This method avoids the issue of regioselectivity inherent in the cyclocondensation with substituted hydrazines.

The introduction of the cyclobutyl group onto the N1 position of a pyrazole ring can be achieved by reacting the pyrazole with a cyclobutyl halide (e.g., cyclobutyl bromide) or another suitable cyclobutyl electrophile. This reaction is typically carried out in the presence of a base, which deprotonates the pyrazole N-H, making it a more potent nucleophile. semanticscholar.orgmdpi.com Common bases used for this purpose include sodium hydride, potassium carbonate, and various organic bases. The choice of base and solvent can influence the reaction's efficiency and selectivity. researchgate.net This post-cyclization functionalization is a versatile method for preparing a wide range of N-substituted pyrazoles. semanticscholar.orgmdpi.com

Table 2: Common Reagents for N-Alkylation of Pyrazoles
Reagent TypeExampleRole
Alkylating Agent Cyclobutyl bromideProvides the cyclobutyl group.
Base Potassium carbonate, Sodium hydrideDeprotonates the pyrazole ring to increase its nucleophilicity.
Solvent Dimethylformamide (DMF), AcetonitrileProvides the medium for the reaction.

When a chiral cyclobutyl halide is used as the alkylating agent, the stereochemistry of the reaction becomes an important consideration. The N-alkylation of a pyrazole with an alkyl halide typically proceeds through an S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the inversion of configuration at the stereocenter of the electrophile. youtube.compressbooks.pub Therefore, if a specific enantiomer of a chiral cyclobutyl halide is used, the resulting 1-cyclobutyl-1H-pyrazole will have the opposite configuration at the carbon atom that was attached to the halogen. This stereochemical outcome is a direct consequence of the backside attack of the nucleophilic pyrazole nitrogen on the carbon-halogen bond. youtube.com

Introduction of the 4-(Chloromethyl) Moiety

Once the 1-cyclobutyl-1H-pyrazole core is synthesized, the final step is the introduction of the chloromethyl group at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. chim.it

A common and effective method for introducing a functional group at the C4 position of a pyrazole is the Vilsmeier-Haack reaction. semanticscholar.orgnih.govnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl(_3)) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring, yielding 1-cyclobutyl-1H-pyrazole-4-carbaldehyde. mdpi.com

The resulting aldehyde can then be converted to the desired chloromethyl group in a two-step process. First, the aldehyde is reduced to the corresponding hydroxymethyl derivative using a suitable reducing agent such as sodium borohydride (B1222165). Subsequently, the hydroxyl group is converted to a chloro group by treatment with a chlorinating agent like thionyl chloride (SOCl(_2)) or phosphorus oxychloride. umich.edu

Direct chloromethylation of the pyrazole ring at the C4 position is another viable synthetic route. This can be achieved by reacting the 1-cyclobutyl-1H-pyrazole with a source of formaldehyde, such as paraformaldehyde, in the presence of a chlorine source, typically concentrated hydrochloric acid. researchgate.net This electrophilic substitution reaction introduces the chloromethyl group directly onto the electron-rich C4 position of the pyrazole. nih.gov However, this reaction can sometimes be complicated by the formation of dimeric byproducts, where two pyrazole rings are linked by a methylene (B1212753) bridge. researchgate.net The reaction conditions must be carefully controlled to favor the formation of the desired 4-(chloromethyl) derivative.

Table 3: Methods for Introducing the 4-(Chloromethyl) Moiety
MethodReagentsIntermediate
Vilsmeier-Haack followed by Reduction and Chlorination 1. POCl(_3), DMF2. NaBH(_4)3. SOCl(_2)1-Cyclobutyl-1H-pyrazole-4-carbaldehyde
Direct Chloromethylation Paraformaldehyde, HClNone

Direct Chloromethylation of Pyrazole Cores at the C4-Position

Electrophilic Substitution Reactions

The introduction of a chloromethyl group onto the pyrazole ring can be effectively accomplished via an electrophilic aromatic substitution reaction. The C4 position of the 1-substituted pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. The direct chloromethylation of 1-cyclobutyl-1H-pyrazole represents the most straightforward application of this strategy.

This reaction is typically performed using a combination of formaldehyde (or its polymer equivalent, paraformaldehyde) and hydrogen chloride. This mixture generates the highly electrophilic hydroxymethyl cation (CH₂OH⁺) or a related species in situ, which then attacks the pyrazole ring. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product under the acidic reaction conditions.

An alternative and common set of reagents for chloromethylation involves the use of chloromethyl methyl ether (CMME) or methoxyacetyl chloride (MAC) in the presence of a Lewis acid catalyst like aluminum chloride or tin tetrachloride. nih.gov These reactions are known to proceed through a highly selective methoxymethyl cation (CH₃OCH₂⁺) electrophile. nih.gov

Research on the chloromethylation of other substituted pyrazoles, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, has demonstrated that the reaction proceeds as an electrophilic substitution at the C4 position. researchgate.net However, side reactions, such as the formation of bis(pyrazolyl)methane derivatives, can occur if the intermediate hydroxymethyl species attacks another molecule of the starting pyrazole instead of reacting with HCl. researchgate.net Careful control of reaction conditions is therefore necessary to favor the formation of the desired monochloromethylated product.

Reagent SystemTypical Catalyst/SolventKey Electrophile (Proposed)Reference
Paraformaldehyde / HCl (conc.)Aqueous/AcidicCH₂OH⁺ / ClCH₂⁺ researchgate.net
Chloromethyl methyl ether (CMME)AlCl₃ or SnCl₄ / DichloromethaneCH₃OCH₂⁺ nih.gov
Methoxyacetyl chloride (MAC)AlCl₃ / NitromethaneCH₃OCH₂⁺ nih.gov
Radical Pathways for Chloromethyl Group Introduction

While electrophilic substitution is a common method, the introduction of a chloromethyl group via a radical pathway is a mechanistically distinct possibility. Such a reaction would involve the generation of a chloromethyl radical (•CH₂Cl), which would then attack the 1-cyclobutyl-1H-pyrazole ring. This approach is generally less common for the functionalization of electron-rich heterocycles like pyrazole due to potential issues with regioselectivity and competing side reactions.

A hypothetical radical pathway could involve a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a source of the chloromethyl radical. Potential precursors for the •CH₂Cl radical include chloroacetic acid or its derivatives under specific decarboxylation conditions, or the use of reagents like sulfuryl chloride in the presence of a methyl source.

The primary challenge in a radical substitution on the pyrazole ring is controlling the position of attack. Unlike electrophilic substitution, which is strongly directed to the electron-rich C4 position, radical attack can be less selective, potentially leading to a mixture of isomers. Furthermore, the stability of the pyrazole ring under radical conditions must be considered. Despite these challenges, radical functionalization remains an area of active research in heterocyclic chemistry, and tailored conditions could potentially favor the desired C4 substitution.

Potential Radical PrecursorRadical InitiatorPotential Challenges
Chloroacetic AcidPeroxides, UV light (photochemical)Low regioselectivity, harsh conditions
Methane + SO₂Cl₂UV lightGas-phase reaction, low selectivity
Chloromethyl sulfonesThermal or photochemical initiationPrecursor synthesis required

Halogenation and Subsequent Functional Group Interconversion Strategies

A versatile and often high-yielding alternative to direct chloromethylation is a multi-step approach that relies on functional group interconversion (FGI). This strategy involves first introducing a halogen atom at the C4 position of 1-cyclobutyl-1H-pyrazole, followed by a series of transformations to build the chloromethyl group.

Step 1: Halogenation of the Pyrazole Ring The C4 position of the pyrazole ring can be selectively halogenated under mild conditions. The use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), provides an efficient method for the 4-C halogenation of pyrazoles, often in excellent yields without the need for a catalyst. researchgate.net This step would produce 4-chloro-1-cyclobutyl-1H-pyrazole or its 4-bromo analog.

Step 2: Functional Group Interconversion With the 4-halo-1-cyclobutyl-1H-pyrazole in hand, a sequence of reactions can be employed to install the chloromethyl group. A common pathway proceeds through a hydroxymethyl intermediate:

Metal-Halogen Exchange and Formylation: The 4-halopyrazole can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate a 4-lithiated pyrazole species. Quenching this intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) yields 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Reduction to the Alcohol: The resulting aldehyde is then selectively reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-1-cyclobutyl-1H-pyrazole, using a mild reducing agent such as sodium borohydride (NaBH₄).

Conversion of Alcohol to Chloride: The final step involves the conversion of the hydroxymethyl group to the target chloromethyl group. This is a standard transformation that can be achieved with various reagents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). ub.edu

This FGI strategy, while longer than direct chloromethylation, offers excellent control over regioselectivity and often proceeds with high yields at each step, making it a robust and reliable synthetic route.

Transformation StepTypical ReagentsIntermediate ProductReference
C4-HalogenationN-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)4-Halo-1-cyclobutyl-1H-pyrazole researchgate.net
C4-Formylation1. n-BuLi 2. DMF1-Cyclobutyl-1H-pyrazole-4-carbaldehyde
Aldehyde ReductionNaBH₄, MeOH4-(Hydroxymethyl)-1-cyclobutyl-1H-pyrazole
Hydroxymethyl to Chloromethyl ConversionSOCl₂ or PPh₃/CCl₄This compound ub.edu

Convergent and Divergent Synthetic Approaches for the Target Compound

The synthesis of this compound can be designed using either a convergent or a divergent strategy, each with distinct advantages.

A divergent synthesis begins with a common starting material that is elaborated in later steps to produce a variety of structurally related compounds. In this context, 1-cyclobutyl-1H-pyrazole would serve as the central precursor. From this common intermediate, different synthetic routes can "diverge" to install various functional groups at the C4 position. The direct electrophilic chloromethylation (Section 2.3.2.1) or the halogenation/FGI sequence (Section 2.3.3) are prime examples of divergent approaches, as the core heterocyclic structure is constructed first and functionalized last. This strategy is efficient for creating a library of C4-substituted analogs from a single advanced intermediate.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach would involve constructing the pyrazole ring from acyclic precursors that already contain the cyclobutyl and chloromethyl (or a suitable precursor) moieties. For instance, the classical Knorr pyrazole synthesis could be adapted by reacting cyclobutylhydrazine with a 1,3-dicarbonyl compound bearing a protected or latent chloromethyl group at the C2 position, such as 2-(chloromethyl)malondialdehyde or a related β-ketoester. This method assembles the fully substituted ring in a single cyclocondensation step, which can be highly efficient. However, it requires the synthesis of more complex starting materials. Temperature-controlled protocols have been developed to achieve divergent synthesis of different pyrazole products from the same starting materials, highlighting the fine control possible in modern synthetic strategies. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility. Several key parameters are typically investigated during methods development in an academic setting. nih.gov

Solvent and Catalyst: The choice of solvent can significantly impact reaction rates and selectivity. For pyrazole synthesis via cyclocondensation, studies have shown that aprotic dipolar solvents can lead to better results than traditional protic solvents like ethanol. nih.govmdpi.com The use of catalysts, such as Lewis acids (e.g., lithium perchlorate) or nano-ZnO, can enhance the efficiency of condensation reactions, often under milder conditions and with improved yields. mdpi.com

Temperature: Reaction temperature is a critical variable. For electrophilic chloromethylation, lower temperatures may be required to prevent the formation of polymeric side products, while for cyclocondensation reactions, heating may be necessary to drive the reaction to completion. Temperature can also be used as a tool to control divergent synthetic pathways. mdpi.com

Stoichiometry and Reaction Time: The molar ratio of reactants must be carefully controlled. For instance, in direct chloromethylation, using an excess of the chloromethylating agent could lead to undesired side reactions, while insufficient reagent would result in low conversion. Reaction time is optimized by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction is stopped once the starting material is consumed but before significant product degradation occurs.

A hypothetical optimization study for the direct chloromethylation of 1-cyclobutyl-1H-pyrazole is illustrated below.

EntryReagent SystemSolventTemperature (°C)Time (h)Yield (%)
1Paraformaldehyde / HClAcetic Acid601245
2Paraformaldehyde / HClDioxane601255
3Paraformaldehyde / HClDioxane402468
4CMME / SnCl₄Dichloromethane0475
5 (Optimized)CMME / SnCl₄Dichloromethane0 to RT682

Emerging Novel Methodologies in Pyrazole and Cyclobutane Synthesis with Relevance to this compound

Modern organic synthesis has introduced a host of innovative methods for the construction of both pyrazole and cyclobutane rings, which are relevant to the efficient synthesis of the title compound or its key precursors. nih.govtandfonline.comresearchgate.netbeilstein-journals.org

Advances in Pyrazole Synthesis: Recent methodologies for pyrazole synthesis have focused on improving efficiency, regioselectivity, and substrate scope. tandfonline.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, offering high atom and step economy. researchgate.netresearchgate.net An MCR could potentially be designed to assemble the this compound core from simple, readily available starting materials.

Transition-Metal Catalysis: Palladium- and rhodium-catalyzed reactions have been developed for the synthesis of highly substituted pyrazoles. nih.govnih.gov These methods often proceed under mild conditions with high functional group tolerance and could be applied, for example, in a cross-coupling reaction to attach the cyclobutyl group to a pre-functionalized pyrazole ring.

Metal-Free and Electrophilic Cyclization: To align with the principles of green chemistry, metal-free synthetic routes are gaining prominence. mdpi.com For example, hypervalent iodine-mediated electrophilic thio/selenocyanation has been used for the C4-functionalization of pyrazoles, demonstrating a metal-free approach to activating the pyrazole core for subsequent reactions. beilstein-journals.org

Advances in Cyclobutane Synthesis: The construction of the cyclobutane ring, a strained four-membered carbocycle, has also seen significant advances. These methods are crucial for preparing the cyclobutyl-containing building blocks, such as cyclobutylhydrazine.

[2+2] Cycloaddition Reactions: The [2+2] cycloaddition of olefins, particularly through photochemical activation, remains one of the most powerful and direct methods for forming cyclobutane rings. researchgate.netacs.org Recent progress has focused on controlling the stereoselectivity and expanding the scope of these reactions. rsc.orgresearchgate.net

Intramolecular Ring Closure: Strategies involving intramolecular nucleophilic cyclization, radical cyclization, or transition-metal-catalyzed cyclization provide effective routes to cyclobutane skeletons embedded within more complex structures. rsc.org

These advanced methodologies offer powerful tools that could be harnessed to develop more efficient, selective, and sustainable synthetic routes to this compound and its derivatives.

Chemical Reactivity and Derivatization Pathways of 4 Chloromethyl 1 Cyclobutyl 1h Pyrazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group in 4-(chloromethyl)-1-cyclobutyl-1H-pyrazole is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent pyrazole (B372694) ring stabilizes the transition state of the substitution process.

A variety of heteroatom nucleophiles can displace the chloride ion, leading to the formation of new C-O, C-N, and C-S bonds. These reactions are typically carried out in the presence of a base to neutralize the generated hydrochloric acid.

Oxygen Nucleophiles: Alkoxides and phenoxides react with this compound to yield the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would produce 4-(methoxymethyl)-1-cyclobutyl-1H-pyrazole. Similarly, reaction with sodium phenoxide would result in the formation of 4-(phenoxymethyl)-1-cyclobutyl-1H-pyrazole. Hydroxide ions can also be used to form the corresponding alcohol, 4-(hydroxymethyl)-1-cyclobutyl-1H-pyrazole, although care must be taken to avoid side reactions.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can be employed to synthesize the corresponding aminomethyl-pyrazoles. These reactions often require controlled conditions to prevent over-alkylation, especially with ammonia and primary amines. For example, reaction with ammonia would yield 4-(aminomethyl)-1-cyclobutyl-1H-pyrazole, a primary amine that could potentially react further. The synthesis of various 4-aminopyrazole derivatives has been documented, highlighting the utility of such transformations. researchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the chloride to form thioethers. For example, reaction with sodium thiophenoxide would afford 4-(phenylthiomethyl)-1-cyclobutyl-1H-pyrazole. The formation of C-S bonds is a common strategy in the synthesis of biologically active molecules. organic-chemistry.org While direct displacement on a chloromethyl group is a standard procedure, related transformations on the pyrazole core, such as the conversion of 4-thio/selenocyanated pyrazoles to thiomethyl/selenomethyl derivatives using Grignard reagents, have been reported. beilstein-journals.orgnih.govbeilstein-archives.org This demonstrates the accessibility of sulfur-linked pyrazole derivatives.

Below is a representative table of potential nucleophilic substitution reactions with heteroatom nucleophiles:

NucleophileReagent ExampleProduct
MethoxideSodium Methoxide (NaOCH₃)4-(Methoxymethyl)-1-cyclobutyl-1H-pyrazole
AmineAmmonia (NH₃)4-(Aminomethyl)-1-cyclobutyl-1H-pyrazole
ThiophenoxideSodium Thiophenoxide (NaSPh)4-(Phenylthiomethyl)-1-cyclobutyl-1H-pyrazole

The chloromethyl group is also susceptible to attack by carbon nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Cyanide Displacement: The reaction with cyanide salts, such as sodium or potassium cyanide, is a straightforward method to introduce a one-carbon extension, yielding 4-(cyanomethyl)-1-cyclobutyl-1H-pyrazole. The resulting nitrile can be further elaborated into carboxylic acids, amines, or ketones.

Alkylation of Arenes (Friedel-Crafts Type Reactions): In the presence of a Lewis acid catalyst, this compound can act as an alkylating agent for electron-rich aromatic compounds in a manner analogous to Friedel-Crafts alkylation. rsc.orgwiley-vch.deyoutube.com For example, reaction with benzene (B151609) in the presence of aluminum chloride would be expected to produce 4-(benzyl)-1-cyclobutyl-1H-pyrazole.

Reactions with Organometallic Reagents: Grignard reagents and organocuprates can potentially react with the chloromethyl group, though these reactions can sometimes be complicated by the acidity of the pyrazole ring protons if not properly protected.

Malonic Ester Synthesis: Reaction with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation, provides a route to 4-(2-carboxyethyl)-1-cyclobutyl-1H-pyrazole.

A summary of potential C-C bond-forming reactions is presented in the table below:

Nucleophile/ReagentReaction TypeProduct Example
CyanideNucleophilic Substitution4-(Cyanomethyl)-1-cyclobutyl-1H-pyrazole
Benzene/AlCl₃Friedel-Crafts Alkylation4-(Benzyl)-1-cyclobutyl-1H-pyrazole
Diethyl MalonateMalonic Ester SynthesisDiethyl 2-((1-cyclobutyl-1H-pyrazol-4-yl)methyl)malonate

Transformations of the Pyrazole Ring System

The pyrazole ring itself is aromatic and can undergo transformations, most notably electrophilic aromatic substitution. The existing substituents influence the position and rate of these reactions.

Electrophilic substitution reactions on pyrazoles preferentially occur at the C4 position due to the electronic nature of the two nitrogen atoms, which deactivate the C3 and C5 positions towards electrophilic attack. nih.govchim.it In the case of this compound, the C4 position is already substituted. Therefore, electrophilic attack would be directed to the C3 or C5 positions, though this is generally more difficult to achieve and may require forcing conditions. However, starting from a 1-cyclobutyl-1H-pyrazole precursor, electrophilic substitution would be a primary method to introduce the chloromethyl group or other functionalities at the C4 position.

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), pyrazoles can be halogenated at the C4 position. researchgate.netresearchgate.netbeilstein-archives.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically introduces a nitro group at the C4 position.

Sulfonation: Fuming sulfuric acid can be used to sulfonate the pyrazole ring at the C4 position.

While this compound itself is not a typical substrate for cross-coupling reactions on the pyrazole ring, related halogenated pyrazoles are excellent partners in such transformations. eie.grunl.ptmdpi.comnih.govrsc.org For instance, if 1-cyclobutyl-4-halo-1H-pyrazole were available, it could undergo a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide a powerful and versatile toolkit for the further functionalization of the pyrazole core.

Reactivity of the Cyclobutyl Moiety in the Context of the Pyrazole Framework

The cyclobutyl group attached to the N1 position of the pyrazole ring is generally considered to be relatively inert under many reaction conditions. Its primary influence is steric, potentially hindering access to the N1 nitrogen and adjacent positions on the pyrazole ring. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly influence the reactivity of the pyrazole ring.

Under harsh conditions, such as radical-mediated reactions or strong oxidation, the C-H bonds of the cyclobutyl ring could potentially react. However, in the context of the typical derivatization pathways for the chloromethyl group and the pyrazole ring, the cyclobutyl moiety is expected to remain intact. The reactivity of N-alkyl azoles is a broad area of study, and the specific influence of the cyclobutyl group would be a subject for more detailed investigation. nih.gov

Ring-Opening Reactions and Strain-Release Chemistry

The cyclobutyl group of this compound possesses inherent ring strain, estimated to be around 26 kcal/mol. This stored energy can be a driving force for ring-opening reactions, leading to the formation of more stable, linear, or larger cyclic structures. Such transformations are often initiated by thermal, photochemical, or catalytic methods. In principle, the pyrazole substituent could influence the regioselectivity and stereoselectivity of these reactions. However, no specific studies on the ring-opening or strain-release chemistry of this compound have been reported.

Functionalization of the Cyclobutyl Ring (e.g., C-H Functionalization)

Direct functionalization of the C-H bonds on the cyclobutyl ring of this compound represents a modern and efficient approach to introduce molecular complexity. Transition-metal catalyzed C-H activation is a powerful tool for this purpose, potentially allowing for the introduction of a wide range of functional groups at various positions on the cyclobutyl ring. The directing-group ability of the pyrazole nitrogen atoms could, in theory, be harnessed to control the site of functionalization. Despite the significant interest in C-H functionalization methodologies, their application to this compound has not been described in the literature.

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade processes, involving a series of intramolecular reactions, offer significant advantages in terms of efficiency and atom economy. The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a nucleophilic pyrazole ring, makes it a theoretically attractive candidate for such transformations. For instance, it could potentially act as a building block in the synthesis of complex heterocyclic systems. To date, no MCRs or cascade reactions specifically employing this compound have been documented.

Stereoselective Transformations and Chiral Pool Synthesis Using the Compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound, being a prochiral molecule, could in principle undergo stereoselective transformations to yield chiral derivatives. This could involve asymmetric reactions targeting the chloromethyl group, the pyrazole ring, or the cyclobutyl moiety. Furthermore, if a chiral variant of the compound were available, it could serve as a building block in chiral pool synthesis. The scientific literature, however, is silent on any stereoselective transformations or applications in chiral pool synthesis involving this specific compound.

Based on a comprehensive search for scientific literature and spectroscopic data, detailed experimental and computational analyses for the specific compound This compound (CAS No. 1823317-79-8) are not publicly available. While this compound is listed in chemical databases and patents, the in-depth research findings required to populate the requested article structure—including specific NMR chemical shifts, 2D NMR correlations, mass spectrometry fragmentation pathways, and vibrational spectroscopy peaks—have not been published in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without fabricating data. An article based on generalized information for pyrazoles or data from analogous but structurally different compounds would not meet the stringent requirements of focusing solely on "this compound".

Advanced Spectroscopic and Computational Analysis of 4 Chloromethyl 1 Cyclobutyl 1h Pyrazole

Computational Chemistry Studies

Similarly, a thorough search of scientific databases reveals a lack of specific computational chemistry studies focused on 4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. Such studies are vital for providing theoretical insights into the molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

No published research could be found that details Density Functional Theory (DFT) calculations for the geometry optimization and electronic structure of this compound. These calculations would theoretically determine the most stable molecular structure in the gas phase and provide valuable information on the distribution of electrons within the molecule.

Natural Bond Orbital (NBO) Analysis

There are no available Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis would offer a detailed understanding of the bonding interactions, charge distribution, and intramolecular delocalization of electron density, providing insights into the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Specific Frontier Molecular Orbital (FMO) theory analyses for this compound are not present in the available literature. This theoretical approach is used to predict the reactivity of a molecule by examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Without this analysis, predictions of its chemical reactivity based on FMO theory cannot be substantiated.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound have been published. These computational methods are employed to study the dynamic behavior of molecules over time and to explore the different spatial arrangements (conformers) that the molecule can adopt, which is particularly relevant for the flexible cyclobutyl group.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There is no published data on the theoretical prediction of spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, for this compound. These predictions, typically performed using methods like DFT, are valuable for interpreting experimental spectra and confirming the molecular structure.

Role of the 4 Chloromethyl 1 Cyclobutyl 1h Pyrazole Scaffold in Advanced Synthetic Design and Discovery

Design Principles for New Molecular Entities Incorporating the Pyrazole-Cyclobutyl Scaffold

The unique structural combination of the pyrazole (B372694) ring and the cyclobutyl group within the 4-(chloromethyl)-1-cyclobutyl-1H-pyrazole scaffold offers distinct advantages for the design of novel molecules, particularly in medicinal chemistry.

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery aimed at identifying novel, patentable chemotypes with improved pharmacological profiles. nih.govuniroma1.it The pyrazole-cyclobutyl scaffold is well-suited for these approaches. The pyrazole ring itself is a well-established pharmacophore found in numerous approved drugs. researchgate.net It can serve as a bioisosteric replacement for other five-membered heterocycles or even larger aromatic systems, helping to modulate properties like solubility, metabolic stability, and target binding.

For instance, the pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrazole precursors, is considered a bioisostere of the purine (B94841) ring system found in adenine, enabling it to interact with ATP binding sites in kinases. rsc.org By employing scaffold hopping, a known ligand containing a different core could be redesigned to incorporate the 1-cyclobutyl-1H-pyrazole framework, potentially leading to new intellectual property and altered selectivity or pharmacokinetic properties. nih.govconsensus.app The cyclobutyl group can be considered a bioisostere for other cyclic or acyclic alkyl groups, or even a phenyl ring, with the advantage of introducing a three-dimensional character.

Table 1: Bioisosteric Relationships of the Pyrazole-Cyclobutyl Scaffold

Scaffold Component Potential Bioisosteric Replacements Rationale for Replacement
Pyrazole Ring Thiazole, Oxazole, Isothiazole, Isoxazole, Phenyl Modify hydrogen bonding patterns, polarity, and metabolic stability.
Cyclobutyl Moiety Cyclopentyl, Cyclohexyl, Phenyl, tert-Butyl Alter lipophilicity, conformational rigidity, and vectoral projection of substituents.

The drive to "escape from flatland" in drug discovery has highlighted the importance of molecules with greater three-dimensional (3D) character, which often leads to improved selectivity and physicochemical properties. The cyclobutane (B1203170) moiety is an excellent tool for this purpose. researchgate.net Its puckered, non-planar structure introduces conformational restriction and presents substituents in well-defined vectors, which is advantageous for probing the 3D architecture of biological targets. nih.govresearchgate.net

The incorporation of the cyclobutyl group in this compound makes it an attractive scaffold for fragment-based drug discovery (FBDD) libraries. nih.govwhiterose.ac.uk Compared to more common rings like cyclopentane (B165970) and cyclohexane, the cyclobutane ring offers a unique and underrepresented shape, potentially accessing novel binding interactions. nih.gov This rigid, sp³-rich scaffold can improve metabolic stability and solubility compared to its aromatic counterparts. researchgate.net The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of functional groups, facilitating the optimization of ligand-receptor interactions. nih.gov

Table 2: Physicochemical Contributions of the Cyclobutane Moiety

Property Contribution of Cyclobutane Reference
Three-Dimensionality Introduces a non-planar, puckered structure, increasing shape diversity. nih.govwhiterose.ac.uk
Rigidity Acts as a conformationally restricted scaffold, reducing the entropic penalty of binding. researchgate.netresearchgate.net
Metabolic Stability Can enhance stability compared to larger cycloalkanes or metabolically labile groups. nih.gov
Solubility sp³-rich character can lead to improved aqueous solubility over flat, aromatic systems. researchgate.net

| Vectorial Display | Provides well-defined exit vectors for substituents, crucial for probing protein binding pockets. | nih.gov |

Strategic Applications in Heterocyclic Chemistry Research

The inherent reactivity of the chloromethyl group, coupled with the versatile pyrazole core, makes this compound a valuable intermediate in the synthesis of more complex heterocyclic structures.

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of inhibitors for various protein kinases. rsc.orgrsc.orgnih.gov The synthesis of this fused system often begins with a functionalized pyrazole, such as a 5-aminopyrazole-4-carboxylate or carbonitrile. nih.govmdpi.com

While this compound does not possess the requisite amino and carbonyl functionalities for direct cyclization, it serves as a precursor to these intermediates. The pyrazole ring can be nitrated at the 4-position (displacing the chloromethyl group under certain conditions or following its transformation) and subsequently reduced to an amine. Further functionalization and cyclization with reagents like formamide (B127407) can yield the desired pyrazolo[3,4-d]pyrimidine core. researchgate.net The chloromethyl group itself can be used to introduce a variety of substituents at the 4-position of the pyrazole before the construction of the fused ring, adding molecular diversity. This multi-step approach allows for the creation of a library of 1-cyclobutyl-pyrazolo[3,4-d]pyrimidines for screening purposes. mdpi.com

Beyond pyrazolo[3,4-d]pyrimidines, the title compound is a versatile precursor for a wide array of complex polycyclic systems. The field of heterocyclic chemistry relies on building blocks that can participate in various cyclization reactions. nih.gov The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution with amines, thiols, alcohols, and carbanions. This reactivity can be harnessed in intramolecular cyclization strategies to forge new rings onto the pyrazole core.

For example, reaction with a binucleophilic species could lead to the formation of a new fused ring system. The synthesis of pyrazole-fused heterocycles is an area of intense research due to their broad applicability in medicinal chemistry. researchgate.netresearchgate.net The 1-cyclobutyl-1H-pyrazole moiety can be elaborated into tri-, tetra-, or even pentacyclic structures, where the cyclobutyl group provides a 3D anchor and the pyrazole ring contributes to the electronic and binding properties of the final molecule. nih.gov

Interdisciplinary Research Perspectives: Interface with Materials Science and Supramolecular Chemistry

The applications of pyrazole derivatives extend beyond pharmaceuticals into materials science and supramolecular chemistry. globalresearchonline.netresearchgate.net Their electronic properties, ability to coordinate with metals, and propensity for hydrogen bonding make them valuable components in the design of functional materials. nih.govmdpi.com

The pyrazole core in this compound can be incorporated into polymers or larger supramolecular assemblies. rsc.org The nitrogen atoms of the pyrazole can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing. The chloromethyl group provides a convenient handle for covalent attachment to polymer backbones or other molecular components.

In supramolecular chemistry, pyrazole derivatives are known to form predictable hydrogen-bonded motifs, such as dimers and catemers, which can be used to direct the self-assembly of complex architectures. nih.gov The 1-cyclobutyl-1H-pyrazole unit could be incorporated into larger molecules designed to form liquid crystals, gels, or other organized structures. Furthermore, the inherent fluorescence of some pyrazole-based systems makes them candidates for use as organic dyes, fluorescent probes, or components in optoelectronic devices. researchgate.netnih.gov The cyclobutyl and chloromethyl groups offer sites for tuning the solid-state packing and electronic properties of these materials.

Table 3: Mentioned Compounds

Compound Name
This compound
Pyrazolo[3,4-d]pyrimidine
Adenine
5-Aminopyrazole-4-carboxylate
5-Aminopyrazole-4-carbonitrile

Future Directions and Unexplored Avenues in the Chemistry of this compound

The future of the this compound scaffold in chemical research is promising, with several unexplored avenues holding the potential for significant discoveries in medicinal chemistry and materials science.

One of the most exciting future directions lies in its application in the development of novel therapeutics. The versatility of the chloromethyl group allows for its use in the synthesis of targeted covalent inhibitors (TCIs). By carefully designing molecules where the pyrazole scaffold provides the binding affinity for a specific biological target, the chloromethyl group can act as a warhead to form a covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inhibition. This approach has proven successful in developing highly potent and selective drugs.

Another area of interest is the use of this scaffold in the burgeoning field of proteomics, specifically in the development of chemical probes and activity-based protein profiling (ABPP) reagents. The chloromethyl group can be used to attach reporter tags, such as fluorophores or biotin, to the pyrazole core, which can then be used to label and identify specific protein targets in complex biological systems.

Furthermore, the application of modern synthetic methodologies to this compound could unlock new chemical space. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to further functionalize the pyrazole ring, creating highly complex and diverse molecular architectures. The development of novel synthetic routes to the scaffold itself, perhaps utilizing greener and more efficient methods, is also an area ripe for exploration.

In the realm of materials science, the functionalization of the pyrazole scaffold through the chloromethyl handle could lead to the development of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs) with unique photophysical properties. The inherent coordination properties of the pyrazole ring could also be exploited in the design of new metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

The exploration of these future directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in a wide range of scientific disciplines.

Interactive Data Table: Potential Synthetic Transformations of this compound

NucleophileResulting Functional GroupPotential Application Area
Primary/Secondary AmineSubstituted AminomethylMedicinal Chemistry (e.g., GPCR ligands)
ThiolThioetherMedicinal Chemistry (e.g., enzyme inhibitors)
Alcohol/PhenolEtherAgrochemicals, Materials Science
CyanideNitrileSynthetic Intermediate
AzideAzideClick Chemistry, Bioorthogonal Labeling
Malonate EsterSubstituted EthylMedicinal Chemistry, Natural Product Synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or functional group modifications. For example, the Vilsmeier-Haack reaction (used for similar pyrazole derivatives) involves treating cyclobutylamine with chloroacetyl chloride under controlled conditions . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (DMF or THF). Purity is monitored via HPLC, and intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Storage in airtight containers under inert gas (N2) at 2–8°C to prevent hydrolysis .
  • Immediate neutralization of spills with sodium bicarbonate .
  • Fume hood usage during synthesis to minimize inhalation risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns cyclobutyl and chloromethyl groups (δ 4.2–4.5 ppm for CH2Cl; cyclobutyl protons at δ 2.5–3.0 ppm) .
  • FT-IR : Confirms C-Cl stretch (~650 cm<sup>−1</sup>) and pyrazole ring vibrations (~1500 cm<sup>−1</sup>) .
  • X-ray crystallography : Resolves steric effects of the cyclobutyl group (see analogous structures in ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the chloromethyl group’s electrophilicity is influenced by the electron-donating cyclobutyl ring, which can be quantified via Mulliken charges . Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies (e.g., IC50 values in enzyme assays) to identify outliers .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing cyclobutyl with methyl) to isolate bioactivity trends .
  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature) using controls like Lansoprazole (see ).

Q. What strategies mitigate thermal decomposition during long-term stability studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >150°C for similar chloromethyl pyrazoles ).
  • Accelerated aging : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) to inhibit radical-mediated breakdown .

Q. How can kinetic studies elucidate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Pseudo-first-order kinetics : Monitor Suzuki-Miyaura coupling (e.g., with phenylboronic acid) via UV-Vis spectroscopy at λmax ≈ 270 nm .
  • Arrhenius plots : Calculate activation energy (Ea) by varying temperatures (25–60°C) .
  • Catalyst screening : Compare Pd(PPh3)4 vs. Pd/C efficiency under inert conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.